molecular formula C36H68N8O10S B14244208 H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH CAS No. 247255-14-7

H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH

Cat. No.: B14244208
CAS No.: 247255-14-7
M. Wt: 805.0 g/mol
InChI Key: MXZMUWRUBZHJIK-JUFTVGGWSA-N
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Description

H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH is a linear heptapeptide composed of methionine (Met), valine (Val), isoleucine (Ile), threonine (Thr), and lysine (Lys) residues. Its sequence includes hydrophobic residues (Met, Val, Ile) and polar uncharged residues (Thr), with a positively charged lysine at the C-terminus.

Key properties inferred from its composition:

  • Molecular Weight: ~830–850 g/mol (estimated based on amino acid residues).
  • Solubility: Likely moderate in aqueous solutions due to the presence of charged (Lys) and polar (Thr) residues, though hydrophobicity from Met, Val, and Ile may reduce solubility.
  • Stability: Peptides with multiple hydrophobic residues are prone to aggregation, necessitating storage at low temperatures (e.g., –20°C or –80°C) for long-term stability .

Properties

CAS No.

247255-14-7

Molecular Formula

C36H68N8O10S

Molecular Weight

805.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H68N8O10S/c1-10-19(5)26(41-31(48)25(18(3)4)40-30(47)23(38)15-17-55-9)32(49)42-27(20(6)11-2)33(50)43-29(22(8)46)35(52)44-28(21(7)45)34(51)39-24(36(53)54)14-12-13-16-37/h18-29,45-46H,10-17,37-38H2,1-9H3,(H,39,51)(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t19-,20-,21+,22+,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

MXZMUWRUBZHJIK-JUFTVGGWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The general steps include:

    Attachment of the first amino acid: to a resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: of deprotection and coupling steps until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions, such as the replacement of lysine’s amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their role in protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as components in diagnostic assays.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. For “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH”, the presence of hydrophobic residues (valine, isoleucine) and polar residues (threonine, lysine) can influence its interaction with biological membranes and proteins. The peptide may exert its effects by:

    Binding to specific receptors: on cell surfaces, triggering downstream signaling pathways.

    Inserting into lipid bilayers: , disrupting membrane integrity.

    Interacting with intracellular targets: , modulating their activity.

Comparison with Similar Compounds

Sequence and Structural Features

Below is a comparison of H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH with peptides of varying lengths and compositions:

Compound Name Sequence Length Key Residues Molecular Weight (g/mol) Solubility Purity Storage Recommendations
This compound 7 Met, Val, Ile (×2), Thr (×2) ~830–850 (estimated) Moderate (aqueous) N/A Likely –20°C/–80°C
H-Lys-Thr-Tyr-OH 3 Lys, Thr, Tyr ~395 High (≥98% purity) ≥98% Not specified
H-Val-Thr-Cys-Gly-OH 4 Val, Thr, Cys, Gly 378.44 Moderate 97% Not specified
H-Ile-Lys-Val-Ala-Val-OH 5 Ile, Lys, Val, Ala, Val 528.69 High (100 mg/mL) >99% –20°C/–80°C
H-Lys-Val-OH 2 Lys, Val ~260 Variable Crude–98% Not specified

Key Observations :

  • Chain Length : Longer peptides (e.g., the heptapeptide) generally exhibit lower solubility due to increased hydrophobicity and molecular weight. However, charged residues (e.g., Lys in H-Ile-Lys-Val-Ala-Val-OH) can enhance solubility even in longer chains .
  • Hydrophobic vs. Charged Residues : The heptapeptide’s four hydrophobic residues (Met, Val, Ile ×2) may limit solubility compared to shorter peptides like H-Lys-Thr-Tyr-OH, which contains only one hydrophobic residue (Tyr) .
  • Stability : Peptides with labile residues (e.g., Cys in H-Val-Thr-Cys-Gly-OH) may require stricter storage conditions to prevent oxidation, whereas the heptapeptide’s lack of such residues suggests moderate stability .

Functional and Analytical Considerations

  • Chemical Analysis: As noted in REACH guidance (), chemical analysis (e.g., HPLC, NMR) is critical for verifying peptide purity and identity but may yield ambiguous results for complex mixtures . For example, H-Ile-Lys-Val-Ala-Val-OH’s Certificate of Analysis (COA) confirms >99% purity via H-NMR and QC standards .
  • Applications: Most peptides in the comparison are restricted to research use (e.g., H-Lys-Thr-Tyr-OH and H-Lys-Val-OH), avoiding human or animal trials .

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